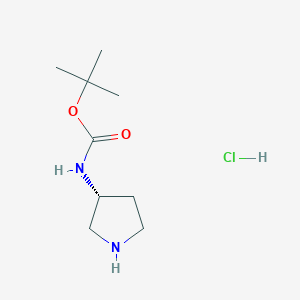

(R)-3-(Boc-amino)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIZWZJKNFDMPB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416450-63-9 | |

| Record name | Carbamic acid, N-(3R)-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416450-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(R)-3-(Boc-amino)pyrrolidine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (R)-3-(Boc-amino)pyrrolidine Hydrochloride

Introduction

This compound is a chiral pyrrolidine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective chemical transformations, making it an invaluable intermediate in the construction of complex molecules, particularly pharmaceuticals.[1] Its chiral nature is essential for asymmetric synthesis, enabling the creation of enantiomerically pure compounds, a critical factor in the development of safe and effective drugs.[1] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of its hydrochloride salt, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Accurate identification is the foundation of any chemical analysis. This compound is distinguished by its specific stereochemistry and the presence of the hydrochloride salt, which significantly influences its physical properties, particularly solubility, compared to its free-base form.

-

IUPAC Name: tert-butyl (3R)-3-pyrrolidinylcarbamate hydrochloride[2]

-

Synonyms: (R)-tert-butyl pyrrolidin-3-ylcarbamate hydrochloride

-

CAS Number: 1416450-63-9[2]

-

Molecular Formula: C₉H₁₈N₂O₂ · HCl[2]

-

Molecular Weight: 222.71 g/mol [2]

Note on the Free Base: It is crucial to distinguish the hydrochloride salt from its corresponding free base, (R)-3-(Boc-amino)pyrrolidine (CAS Number: 122536-77-0).[3][4][5][6] The free base has a molecular weight of 186.25 g/mol and exhibits different physical properties, such as a lower melting point and altered solubility.[3][5][] This guide focuses on the hydrochloride salt, but data for the free base is included for comparative purposes where relevant.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental work. The data below has been synthesized from multiple authoritative sources to provide a reliable reference.

| Property | Value | Source |

| Physical Form | Solid. Often described as a white to light yellow or cream-colored powder or crystal. | [1][2][6][8] |

| Melting Point | Data for the hydrochloride salt is not consistently reported. The free base melts at approximately 50 °C.[3][5][6] | N/A |

| Solubility | Soluble in water. The free base is also noted to be soluble in water and ethanol. | [4][9] |

| Optical Rotation | [α]20/D = +21.5 to +22.0° (c=1 in ethanol) for the free base. | [10] |

| Storage Temperature | Recommended storage is in a refrigerator (2-8°C) or at room temperature in a cool, dark, and dry place, sealed under inert gas. | [1][2][4][11][12] |

| Sensitivity | The free base is reported to be air sensitive. | [4][9][10] |

Spectroscopic Data and Characterization

Spectroscopic analysis is essential for confirming the structural integrity and purity of this compound. The protonation of the pyrrolidine nitrogen in the hydrochloride salt will influence the chemical shifts observed in NMR spectroscopy compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation. The data presented here is a typical representation for the core structure.

-

¹H NMR Data (Typical for Free Base Structure):

-

~4.0 ppm (broad singlet, 1H): Corresponds to the NH proton of the carbamate group.[6]

-

~3.5 - 3.0 ppm (multiplet, 3H): Represents protons on the pyrrolidine ring adjacent to the nitrogens (CH₂, CH).[6]

-

~2.8 ppm (multiplet, 2H): Represents a CH₂ group on the pyrrolidine ring.[6]

-

~2.0 & ~1.6 ppm (multiplets, 2H): Corresponds to the remaining CH₂ group on the pyrrolidine ring.[6]

-

1.44 ppm (singlet, 9H): The characteristic signal for the nine equivalent protons of the tert-butyl (Boc) group.[6]

-

-

¹³C NMR Data (Typical for Free Base Structure):

Causality Insight: For the hydrochloride salt, the protonation of the pyrrolidine nitrogen will deshield adjacent protons and carbons. Therefore, researchers should expect the multiplets corresponding to the pyrrolidine ring protons (~2.8-3.5 ppm) to shift downfield (to a higher ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~3300-3400 cm⁻¹: N-H stretching (amine and carbamate).

-

~2800-3000 cm⁻¹: C-H stretching (alkane).

-

~1680-1710 cm⁻¹: C=O stretching (strong signal from the Boc carbonyl group).

-

~1520 cm⁻¹: N-H bending.

-

~1160-1250 cm⁻¹: C-O stretching (carbamate).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is the preferred method. This choice is based on the molecule's polarity and the presence of basic nitrogen atoms that are easily protonated.

-

Expected Ion: The primary observed ion will be the protonated molecule of the free base, [M+H]⁺, at m/z ≈ 187.14. The hydrochloride salt dissociates in the ESI source, and the chloride ion is typically not observed.

Analytical and Characterization Workflow

A systematic workflow ensures accurate and reproducible characterization of the material. The following diagram and protocol outline a self-validating system for quality control.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1416450-63-9 [sigmaaldrich.com]

- 3. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [amp.chemicalbook.com]

- 4. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]

- 5. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [amp.chemicalbook.com]

- 10. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | 122536-77-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. 3-(Boc-amino)pyrrolidine 95 99724-19-3 [sigmaaldrich.com]

The Strategic Chiral Synthon: An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine Hydrochloride

Introduction: The Quintessential Chiral Building Block in Modern Drug Discovery

(R)-3-(Boc-amino)pyrrolidine hydrochloride (CAS Number: 122536-77-0) has emerged as a cornerstone chiral building block for medicinal chemists and drug development professionals. Its strategic importance lies in the confluence of a stereochemically defined pyrrolidine scaffold and a conveniently protected amine functionality. The pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds, often imparting favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various reaction conditions while allowing for mild and selective deprotection, a critical attribute for multi-step synthetic campaigns.[3]

This technical guide provides a comprehensive exploration of this compound, from its fundamental physicochemical properties to its synthesis, analytical characterization, and pivotal role in the creation of novel therapeutics. The insights and protocols herein are curated to empower researchers to leverage this versatile synthon with confidence and precision.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic characteristics of this compound is paramount for its effective handling, reaction monitoring, and quality control.

| Property | Value | References |

| CAS Number | 122536-77-0 | [4] |

| Molecular Formula | C₉H₁₈N₂O₂ · HCl | [5] |

| Molecular Weight | 222.71 g/mol | [5] |

| Appearance | White to off-white crystalline solid/powder | [4][] |

| Melting Point | 50-54 °C (for free base) | [] |

| Optical Rotation | [α]D²⁰ = +21 to +23° (c=1 in Methanol, for free base) | [] |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF) | [7][8] |

Synthesis and Purification: A Reproducible Pathway

The synthesis of this compound is typically achieved through a two-stage process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of (R)-3-(Boc-amino)pyrrolidine (Free Base)

A common and efficient route involves the Boc protection of a suitable precursor followed by the removal of other protecting groups.[]

Experimental Protocol: Synthesis of (R)-3-(Boc-amino)pyrrolidine

Step 1: Boc Protection of (R)-3-Amino-1-benzylpyrrolidine

-

In a reaction vessel under an inert argon atmosphere, dissolve di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Add triethylamine (1.2 equivalents) to the solution.

-

To this stirred mixture, add (R)-3-Amino-1-benzylpyrrolidine (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected intermediate.[]

Step 2: Debenzylation to Yield (R)-3-(Boc-amino)pyrrolidine

-

Dissolve the crude product from Step 1 in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain (R)-3-(Boc-amino)pyrrolidine as a solid or oil. The crude product can be purified by flash chromatography if necessary.[7]

Part 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction, often used to improve the compound's stability and handling characteristics.

Experimental Protocol: Preparation of this compound

-

Dissolve the purified (R)-3-(Boc-amino)pyrrolidine (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) (1.0-1.1 equivalents) dropwise with stirring.

-

A precipitate of the hydrochloride salt will typically form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities.[9]

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical testing is crucial to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ (0.5-0.7 mL).[10]

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical chemical shifts (δ) for the free base in CDCl₃ are: ~4.0 (broad s, 1H, NH-Boc), ~3.5-3.0 (m, 3H, pyrrolidine CH₂, CH), ~2.8 (m, 2H, pyrrolidine CH₂), ~2.0 & ~1.6 (m, 2H, pyrrolidine CH₂), and 1.44 (s, 9H, C(CH₃)₃). For the hydrochloride salt in D₂O, expect shifts in the pyrrolidine ring protons and the absence of the NH proton due to exchange.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. For the free base, characteristic peaks are observed around 155 ppm (C=O carbamate), 79 ppm (C(CH₃)₃), and in the range of 57-25 ppm for the pyrrolidine carbons. The formation of the hydrochloride salt will induce slight shifts in the carbon signals of the pyrrolidine ring.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity and enantiomeric excess of the compound.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation : An HPLC system equipped with a UV detector.

-

Column : A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T or R), is recommended for resolving enantiomers.[11]

-

Mobile Phase : A typical mobile phase for chiral separation of Boc-protected amino compounds is a mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a buffered aqueous solution. For achiral purity analysis, a standard reversed-phase C18 column can be used with a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).[11][12]

-

Detection : UV detection at a low wavelength, such as 210 nm, is suitable as the Boc-carbamate group has a weak chromophore.[12]

-

Sample Preparation : Prepare a dilute solution of the sample in the mobile phase.

-

Analysis : Inject the sample and analyze the chromatogram for the retention time of the main peak and the presence of any impurities or the undesired (S)-enantiomer. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Applications in Drug Development: A Scaffold for Innovation

This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[13] Its chiral nature is crucial for creating enantiomerically pure drugs, which is often a regulatory requirement and essential for therapeutic efficacy and safety.[9]

Role as a Chiral Scaffold

The pyrrolidine ring introduces a rigid, three-dimensional structure into drug candidates, which can enhance binding affinity and selectivity for their biological targets. This conformational constraint is a key strategy in modern drug design to optimize potency and reduce off-target effects.

Applications in Janus Kinase (JAK) Inhibitors

While some literature broadly associates pyrrolidine derivatives with various therapeutic classes, it is crucial to be precise. The pyrrolidine scaffold is a key component in the design of various kinase inhibitors. For instance, derivatives of 3-aminopyrrolidine are investigated for their potential as Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and psoriasis.[5] Although the well-known JAK inhibitor Tofacitinib contains a piperidine ring, the underlying principles of using chiral amino-heterocycles are similar.[7][14] The (R)-3-aminopyrrolidine moiety can be strategically incorporated to interact with specific residues in the kinase active site, leading to potent and selective inhibition.

Use in Peptide Synthesis and Peptidomimetics

The Boc-protected amine and the secondary amine of the pyrrolidine ring make this compound an excellent building block for solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can:

-

Enhance Metabolic Stability : The non-natural amino acid structure provides resistance to degradation by proteases.

-

Improve Cell Permeability : The pyrrolidine moiety can increase the lipophilicity of peptides, aiding their transport across cell membranes.

-

Create Conformational Constraints : The cyclic structure helps to lock the peptide backbone into a specific, biologically active conformation.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves (nitrile is recommended), and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Spill Response : In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated hazardous waste container.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined stereochemistry, coupled with the versatility of the Boc protecting group, provides a reliable and efficient means to introduce the valuable 3-aminopyrrolidine scaffold into complex molecules. By understanding its properties, synthesis, and analytical characterization, as detailed in this guide, researchers can confidently employ this synthon to accelerate the development of the next generation of therapeutics.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | 122536-77-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 7. research.unl.pt [research.unl.pt]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR [m.chemicalbook.com]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

Chiral Pyrrolidine Derivatives: A Technical Guide to Synthesis, Catalysis, and Therapeutic Innovation

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most vital scaffolds in modern medicinal chemistry. Its non-planar, three-dimensional structure provides an exceptional framework for creating molecules with precise spatial orientations, a critical factor for selective interaction with biological targets. When chirality is introduced, the therapeutic potential of these derivatives expands exponentially, as enantiomers frequently exhibit profoundly different pharmacological and toxicological profiles. This guide offers an in-depth exploration of chiral pyrrolidine derivatives, designed for researchers, chemists, and drug development professionals. We will dissect key enantioselective synthetic strategies, explore their pivotal role as organocatalysts, and present case studies of their successful application in diverse therapeutic areas, from antiviral and anticancer agents to central nervous system modulators. This document is structured to provide not just procedural knowledge, but a deep, causal understanding of the principles that make chiral pyrrolidines a cornerstone of contemporary drug discovery.

Introduction: The Significance of Chirality and the Pyrrolidine Scaffold

In medicinal chemistry, a molecule's three-dimensional structure is intrinsically linked to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in this arena. Since biological systems—enzymes, receptors, and nucleic acids—are themselves chiral, they often interact differently with each enantiomer of a chiral drug. One enantiomer might elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.

The pyrrolidine scaffold is considered a "privileged structure" in drug design.[1][2][3] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets with high affinity. The pyrrolidine ring's advantages are numerous:

-

Three-Dimensionality: The sp³-hybridized carbons of the saturated ring create a non-planar, puckered conformation. This "pseudorotation" allows for the precise spatial arrangement of substituents, enabling optimal exploration of the pharmacophore space required for target binding.[4]

-

Stereochemical Richness: With up to four stereogenic centers, the pyrrolidine ring can give rise to a large number of stereoisomers, offering a rich pool of candidates for drug screening.[4]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This, combined with its overall polarity, often enhances the aqueous solubility and bioavailability of drug candidates.

-

Synthetic Accessibility: Chiral pyrrolidines are readily synthesized from the "chiral pool," particularly from the inexpensive and abundant amino acid L-proline.[1]

These features have cemented the chiral pyrrolidine motif as a recurring theme in a multitude of FDA-approved drugs, underscoring its importance for the development of novel therapeutics.[5][6]

Part I: Enantioselective Synthesis of Chiral Pyrrolidine Derivatives

The ability to synthesize enantiomerically pure pyrrolidines is a critical capability in medicinal chemistry. Over the years, a powerful arsenal of asymmetric synthetic methodologies has been developed to construct this valuable scaffold with high stereocontrol.

Key Synthetic Methodologies

1. Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

This is arguably one of the most powerful and atom-economical methods for constructing polysubstituted pyrrolidines.[7][8] The reaction involves the [3+2] cycloaddition of an in situ generated azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). The use of chiral metal catalysts, typically complexes of copper(I) or silver(I) with chiral ligands, allows for high diastereo- and enantioselectivity.[9][10][11]

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

-

Objective: To synthesize an enantioenriched substituted pyrrolidine.

-

Materials:

-

N-Alkylideneglycine ester (azomethine ylide precursor)

-

Activated alkene (e.g., methyl acrylate)

-

Copper(I) source (e.g., Cu(CH₃CN)₄ClO₄)

-

Chiral ligand (e.g., Fesulphos)

-

Tertiary amine base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the copper(I) salt (3 mol%) and the chiral ligand (3 mol%).

-

Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Add the N-alkylideneglycine ester (1.0 eq), the activated alkene (1.2 eq), and the triethylamine (18 mol%).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyrrolidine derivative.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[12][13][14]

-

2. Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

Another powerful strategy involves the palladium-catalyzed reaction of trimethylenemethane (TMM) precursors with imines.[2][15] This methodology leverages novel chiral phosphoramidite ligands to achieve excellent yields and high levels of enantioselectivity.[6] The reaction is versatile and tolerates a wide variety of imine substrates.

Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition of N-Boc Imines

-

Objective: To synthesize a chiral 4-methylene-pyrrolidine derivative.

-

Materials:

-

N-Boc protected imine

-

2-Trimethylsilylmethyl allyl acetate (TMM precursor)

-

Palladium source (e.g., Pd(dba)₂)

-

Chiral phosphoramidite ligand (e.g., (R,R)-bis-2-naphthyl phosphoramidite)

-

Anhydrous solvent (e.g., Toluene)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a vial with Pd(dba)₂ (2.5-5 mol%) and the chiral ligand (5-10 mol%).

-

Add anhydrous toluene, followed by the N-Boc imine (1.0 eq) and the TMM precursor (1.6 eq).

-

Seal the vial and stir the reaction mixture at room temperature for 4 hours.[6]

-

Monitor the reaction for completion using TLC or LC-MS.

-

Once complete, concentrate the mixture and purify the crude product via flash column chromatography to isolate the pyrrolidine.

-

Analyze the product for enantiomeric excess using chiral HPLC or GC.[6]

-

3. Synthesis from the Chiral Pool

This approach utilizes readily available, enantiomerically pure starting materials from nature. The amino acids L-proline and L-4-hydroxyproline are the most common starting points.[1] Their inherent chirality is carried through a synthetic sequence, functionalizing the existing scaffold to build the desired drug target. This strategy is often employed in large-scale industrial synthesis due to the low cost of the starting materials. For instance, the synthesis of the antiviral drug Daclatasvir begins with N-protected proline.[1]

Synthetic Strategies Workflow

The following diagram illustrates the general workflows for the main enantioselective synthetic routes to chiral pyrrolidines.

Caption: General workflows for chiral pyrrolidine synthesis.

Part II: Chiral Pyrrolidines as Organocatalysts

A fascinating aspect of chiral pyrrolidines is their use not just as structural components of drugs, but as catalysts themselves in asymmetric synthesis.[16] This field, known as organocatalysis, has revolutionized organic chemistry by providing a metal-free alternative for creating chiral molecules.

Mechanism of Action

L-proline and its derivatives are among the most powerful classes of organocatalysts.[17] They typically operate through one of two primary catalytic cycles:

-

Enamine Catalysis: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophile (e.g., in a Michael addition or aldol reaction) from a sterically preferred face, thus inducing chirality.

-

Iminium Ion Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack (e.g., in a Diels-Alder reaction). The steric bulk of the catalyst directs the incoming nucleophile to one face of the molecule.

The Hayashi-Jørgensen catalyst, a diarylprolinol silyl ether, is a prime example of a highly effective pyrrolidine-based organocatalyst developed to improve upon the efficiency and selectivity of proline.[17][18]

Catalytic Cycle of Proline

The diagram below illustrates the enamine-based catalytic cycle for a proline-catalyzed intermolecular aldol reaction.

Caption: Proline-catalyzed aldol reaction via enamine intermediate.

Part III: Applications in Medicinal Chemistry - Therapeutic Areas and Case Studies

The versatility of the chiral pyrrolidine scaffold is evident in the vast range of therapeutic areas where it has been successfully applied.[2][3]

Antiviral Agents

Chiral pyrrolidines are key components in many protease inhibitors, which block the viral enzymes responsible for cleaving large viral polyproteins into functional units, thereby halting viral replication.[19]

-

Case Study: Nirmatrelvir (in Paxlovid™) Nirmatrelvir is an orally active 3C-like protease (3CLpro, or Mpro) inhibitor developed by Pfizer for the treatment of COVID-19.[4] It is a peptidomimetic drug where a rigid pyrrolidone ring replaces a flexible glutamine side chain, a modification known to enhance binding to coronaviral proteases.[4] The molecule's nitrile "warhead" forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the Mpro enzyme, effectively shutting down its function and preventing viral replication.[4][20][21] It is co-administered with ritonavir, which inhibits the human CYP3A4 enzyme, slowing the metabolism of nirmatrelvir and boosting its plasma concentration.[20][22][23]

Anticancer Agents

Pyrrolidine derivatives have been developed to target a wide range of mechanisms in oncology, including the inhibition of kinases, topoisomerases, and microtubule polymerization.[20] Their ability to present functional groups in a well-defined 3D orientation makes them ideal for fitting into the specific binding pockets of cancer-related enzymes. Numerous studies have reported pyrrolidine derivatives with potent in vitro activity against various cancer cell lines.[24][25][26]

Central Nervous System (CNS) Agents

The pyrrolidine scaffold is prevalent in drugs targeting the CNS. Its physicochemical properties often allow for penetration of the blood-brain barrier.

-

Case Study: Levetiracetam (Keppra®) Levetiracetam is a blockbuster antiepileptic drug with a unique mechanism of action that sets it apart from traditional anticonvulsants.[27] Its primary target is the synaptic vesicle protein 2A (SV2A), a glycoprotein involved in the regulation of neurotransmitter release.[5][28][29][30] Levetiracetam binds stereoselectively to SV2A, modulating its function to reduce abnormal, hypersynchronized neuronal firing that leads to seizures, without affecting normal neuronal excitability.[5][28] This distinct mechanism is believed to contribute to its broad-spectrum efficacy and favorable side-effect profile.[30]

Summary of Representative Pyrrolidine-Based Drugs

| Drug Name | Therapeutic Area | Mechanism of Action | Key Chiral Moiety |

| Nirmatrelvir | Antiviral (COVID-19) | Reversible covalent inhibitor of SARS-CoV-2 main protease (Mpro).[21][22][23] | Bicyclic proline analogue |

| Levetiracetam | Antiepileptic (CNS) | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmission.[7][28][29] | (S)-α-ethyl-2-oxopyrrolidine |

| Captopril | Antihypertensive | Inhibitor of Angiotensin-Converting Enzyme (ACE). | L-proline |

| Vildagliptin | Antidiabetic | Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] | (S)-pyrrolidine-2-carbonitrile |

| Aniracetam | Nootropic (CNS) | Modulates AMPA receptors, enhancing glutamatergic neurotransmission.[2] | 1-(4-methoxybenzoyl)-2-pyrrolidinone |

| Clindamycin | Antibacterial | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] | N-((1S,2S)-...)-1-methyl-4-propyl-L-prolinamide |

Part IV: Structure-Activity Relationship (SAR) and In Silico Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound into a viable drug candidate. For chiral pyrrolidines, SAR studies focus on how changes in stereochemistry and substituent patterns affect biological activity.

-

The Role of Chirality: As seen with Levetiracetam, the biological target often exhibits stereoselectivity. The (S)-enantiomer is active, while the (R)-enantiomer is significantly less so. This is a common theme, where the precise fit of one enantiomer into a chiral binding pocket maximizes non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions), leading to higher potency. Studies on prolyl endopeptidase inhibitors, for example, showed that replacing L-proline with its D-isomer dramatically reduced inhibitory activity.

-

Impact of Substituents: The nature, position, and orientation of substituents on the pyrrolidine ring are critical.[19][31] Modifications can influence:

-

Potency: By introducing groups that form additional interactions with the target.

-

Selectivity: By designing substituents that sterically clash with the binding sites of off-target proteins.

-

ADMET Properties: By altering polarity, lipophilicity, and metabolic stability. For instance, adding a fluorine atom can block sites of metabolic oxidation.

-

-

Computational Approaches: In silico methods like molecular docking are used to predict how different pyrrolidine derivatives will bind to a protein target. By analyzing these predicted binding modes, chemists can prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. Correlation analyses between calculated binding energies (ΔG) and experimentally determined inhibitory activity can validate these models and guide further optimization.[31]

Pharmacophore Modeling Workflow

The diagram below outlines the logical flow of using a pharmacophore model in the design of new chiral pyrrolidine-based inhibitors.

Caption: Iterative drug design cycle using pharmacophore modeling.

Conclusion and Future Prospects

Chiral pyrrolidine derivatives have unequivocally demonstrated their value as a privileged scaffold in medicinal chemistry. Their unique stereochemical and physicochemical properties have enabled the development of a remarkable number of successful therapeutics across a wide spectrum of diseases. The continued evolution of powerful asymmetric synthetic methods provides chemists with unprecedented control over their molecular architecture, allowing for the fine-tuning of biological activity.

The future of this field is bright. New catalytic systems are constantly emerging, promising even greater efficiency and selectivity in the synthesis of complex pyrrolidine structures.[32] The integration of computational chemistry and machine learning into the design process will further accelerate the discovery of novel derivatives with optimized properties. As our understanding of complex biological pathways deepens, the chiral pyrrolidine scaffold will undoubtedly remain a critical building block for designing the next generation of targeted, effective, and safe medicines.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 3. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. repositorio.uam.es [repositorio.uam.es]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. csfarmacie.cz [csfarmacie.cz]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 19. researchgate.net [researchgate.net]

- 20. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 23. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Potent anticancer activity of pyrrolidine dithiocarbamate-copper complex against cisplatin-resistant neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. droracle.ai [droracle.ai]

- 29. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 30. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 31. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 32. chemrxiv.org [chemrxiv.org]

The Architect's Toolkit: A Technical Guide to Synthesizing Chiral Building Blocks for Drug Discovery

Foreword: The Imperative of Chirality in Modern Medicine

In the intricate dance of molecular recognition that underpins pharmacology, stereochemistry is the choreographer. The three-dimensional arrangement of atoms in a drug molecule is not a trivial detail; it is a fundamental determinant of its biological activity. A molecule and its non-superimposable mirror image, or enantiomer, can elicit vastly different physiological responses. One enantiomer may be a potent therapeutic, while the other could be inactive or, in the most notorious of cases like thalidomide, catastrophically toxic.[1] This stark reality has elevated the synthesis of enantiomerically pure compounds from an academic curiosity to a cornerstone of modern drug discovery and development.[2][3]

Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) issued guidelines in 1992, mandating the characterization of individual stereoisomers in chiral drug candidates.[2][4] This has driven a paradigm shift in the pharmaceutical industry, with a dramatic increase in the development of single-enantiomer drugs.[5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the core strategies for constructing the chiral building blocks that are the foundation of these life-saving medicines. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.

I. Foundational Strategies for Achieving Enantioselectivity

The synthesis of a single enantiomer can be approached from several distinct philosophical and practical standpoints. The choice of strategy is often dictated by factors such as the availability of starting materials, the complexity of the target molecule, and scalability. Three principal methodologies dominate the landscape: Asymmetric Catalysis, Chiral Pool Synthesis, and Chiral Resolution.

Caption: Core strategies for the synthesis of chiral compounds.

Asymmetric Catalysis: Building Chirality from Achiral Precursors

The most elegant and atom-economical approach is to synthesize a chiral molecule directly from an achiral starting material using a chiral catalyst.[5] This method introduces the desired stereochemistry during the reaction itself, often with high efficiency and selectivity. The catalyst, used in substoichiometric amounts, is the key to this transformation, creating a transient chiral environment that directs the reaction pathway to favor one enantiomer over the other.

Asymmetric hydrogenation is a powerful and widely used technique for the stereoselective reduction of prochiral olefins, ketones, and imines.[6] The pioneering work of Knowles and Noyori, which led to the 2001 Nobel Prize in Chemistry, laid the foundation for this field.[6] The Noyori asymmetric hydrogenation, in particular, has become an industrial workhorse for producing chiral alcohols and amines.[7][8]

Mechanism Insight: The Noyori hydrogenation typically employs a Ruthenium(II) catalyst complexed with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The catalyst activates molecular hydrogen and coordinates the substrate. The rigid, C2-symmetric structure of the BINAP ligand creates a highly differentiated chiral space, forcing the substrate to bind in a specific orientation, which in turn dictates the face of the double bond that is hydrogenated.[4][9]

Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation of a β-Keto Ester

This protocol is a representative example for the enantioselective reduction of a functionalized ketone.

Materials:

-

Ruthenium(II) chloride [(R)-BINAP] complex ([RuCl2((R)-BINAP)])

-

β-Keto ester substrate (e.g., methyl 3-oxobutanoate)

-

Ethanol (EtOH), degassed

-

Hydrogen gas (H₂)

-

Schlenk flask and Parr hydrogenation apparatus

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, charge a glass liner for the Parr apparatus with the β-keto ester substrate (e.g., 10 mmol, 1.0 eq) and the RuCl₂[(R)-BINAP] catalyst (0.01 mol%).

-

Solvent Addition: Add degassed ethanol (e.g., 20 mL) to the glass liner.

-

Apparatus Assembly: Seal the glass liner inside the Parr hydrogenation bomb and remove it from the glovebox.

-

Hydrogenation: Purge the bomb three times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 atm).[9]

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, monitoring the hydrogen uptake.

-

Work-up: Carefully vent the hydrogen pressure. Remove the reaction mixture and concentrate it under reduced pressure.

-

Purification & Analysis: Purify the resulting β-hydroxy ester by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

The stereoselective synthesis of epoxides is crucial, as these versatile intermediates can be opened by a variety of nucleophiles to generate a wide range of chiral building blocks, including amino alcohols and diols. The Sharpless and Jacobsen epoxidations are landmark achievements in this area.

-

Sharpless Asymmetric Epoxidation: This method is highly effective for the epoxidation of primary and secondary allylic alcohols.[10] The catalyst is formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET).[11] The choice of (+)-DET or (-)-DET predictably determines the stereochemistry of the resulting epoxide.[11]

-

Jacobsen-Katsuki Epoxidation: A key advantage of the Jacobsen epoxidation is its ability to epoxidize unfunctionalized olefins, such as cis-disubstituted and trisubstituted alkenes, with high enantioselectivity.[12][13] The catalyst is a robust chiral manganese(III)-salen complex.[12]

Experimental Protocol: Jacobsen Epoxidation of an Unfunctionalized Olefin

This protocol describes the epoxidation of 1,2-dihydronaphthalene as a representative cis-olefin.

Materials:

-

(R,R)-Jacobsen's catalyst [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]

-

1,2-Dihydronaphthalene

-

Dichloromethane (DCM)

-

Commercial bleach (aqueous NaOCl), buffered to pH ~11

-

4-Phenylpyridine N-oxide (4-PPNO) (optional co-catalyst)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1,2-dihydronaphthalene (1.0 mmol) and dichloromethane (5 mL).

-

Catalyst Addition: Add the (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%) and 4-PPNO (0.2 mmol, 20 mol%).

-

Oxidant Addition: Cool the mixture to 0 °C and add the buffered bleach solution (1.5 mmol) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to stir at 0 °C to room temperature for 4-12 hours, monitoring by TLC.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification & Analysis: Filter and concentrate the solution. Purify the epoxide by flash chromatography. Determine the enantiomeric excess using chiral GC or HPLC.[3][14]

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products—such as amino acids, sugars, or terpenes—as starting materials.[15][16][17] This strategy cleverly bypasses the need to create a chiral center, instead using the inherent stereochemistry of the starting material as a scaffold for subsequent transformations.[16]

Causality in Chiral Pool Synthesis: The success of this approach hinges on devising a synthetic route that preserves the original stereocenter while modifying other parts of the molecule. The choice of starting material is paramount; it should possess a stereochemical framework similar to the desired target molecule to minimize the number of synthetic steps.[15] For example, proteinogenic α-amino acids are exceptionally versatile starting materials due to their availability in both enantiomeric forms and the presence of two distinct functional groups (amine and carboxylic acid) that allow for orthogonal chemical manipulation.[15][18]

Experimental Protocol: Synthesis of (S)-Phenylalaninol from (S)-Phenylalanine

This protocol demonstrates a common transformation in chiral pool synthesis: the reduction of an amino acid to an amino alcohol.

Materials:

-

(S)-Phenylalanine

-

Lithium aluminum hydride (LiAlH₄) or a safer alternative like Li/AlCl₃[19]

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous work-up reagents (e.g., water, 15% NaOH, water - Fieser workup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ (1.2 eq) in anhydrous THF.

-

Substrate Addition: Cool the suspension to 0 °C. Slowly add solid (S)-Phenylalanine (1.0 eq) in portions. Caution: Exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Work-up (Fieser Method): Cool the reaction to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude amino alcohol, which can be further purified by crystallization or chromatography.

Chiral Resolution: Separating Enantiomeric Pairs

When a chiral compound is synthesized as a racemic (1:1) mixture, resolution is required to separate the two enantiomers. This can be achieved through physical methods (like chiral chromatography) or chemical/biochemical methods that exploit the different properties of diastereomers or the stereoselectivity of enzymes.

Enzymatic kinetic resolution is a highly effective method that leverages the high stereoselectivity of enzymes, such as lipases or proteases.[20] The enzyme catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much faster rate than the other.[21] This results in a mixture of the unreacted, enantioenriched starting material and an enantioenriched product, which can then be separated by standard chemical techniques.

The 50% Yield Limitation (and Overcoming It): A key concept in kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. However, if the "unwanted" enantiomer can be racemized in situ under the reaction conditions, a process known as Dynamic Kinetic Resolution (DKR) can occur, theoretically allowing for a 100% yield of the desired enantiomer.[5]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

This protocol outlines a general procedure for the acylation of a racemic primary amine.

Materials:

-

Racemic primary amine (e.g., 1-phenylethylamine)

-

Acylating agent (e.g., ethyl acetate, vinyl acetate)

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)[21]

-

Anhydrous organic solvent (e.g., toluene, THF)

Procedure:

-

Reaction Setup: In a flask, dissolve the racemic amine (1.0 equiv) and the acylating agent (0.5-0.6 equiv) in the anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg per mmol of amine).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at ~50% conversion to maximize the enantiomeric excess of both the remaining amine and the newly formed amide.

-

Work-up: When ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

-

Separation: Concentrate the filtrate. The unreacted amine can be separated from the neutral amide product by an acid-base extraction.

-

Analysis: Determine the enantiomeric excess of the recovered amine and the isolated amide separately using chiral chromatography.

II. Case Studies: Synthesis of Marketed Chiral Drugs

Examining the synthesis of successful drugs provides invaluable context for the application of these core strategies.

Case Study 1: Esomeprazole (Nexium)

Esomeprazole, the (S)-enantiomer of omeprazole, is a proton pump inhibitor used to treat acid reflux.[22] Its synthesis is a prime example of industrial-scale asymmetric catalysis. The key step is the enantioselective oxidation of a prochiral sulfide to a chiral sulfoxide. While the original industrial process was a modification of the Sharpless-Kagan methodology using a titanium-based catalyst,[22] newer, greener methods have been developed.

A notable advancement involves using an iron(III) salt with a chiral Schiff base ligand and hydrogen peroxide as the oxidant.[23][24] This method can be performed on a kilogram scale, achieving high yield (87%) and excellent enantioselectivity (99.4% ee).[23][24]

| Feature | Titanium-Based Process | Iron-Catalyzed Process |

| Catalyst | Ti(OiPr)₄ / (S,S)-DET | Fe(III) salt / Chiral Schiff base |

| Oxidant | Cumene hydroperoxide | Hydrogen peroxide |

| Solvent | Toluene / Dichloromethane | Ethyl acetate |

| Enantiomeric Excess | >99% ee | >99% ee |

| Key Advantage | Established, robust | Greener (H₂O byproduct), safer |

Table 1: Comparison of synthetic routes to Esomeprazole.

Case Study 2: Sertraline (Zoloft)

Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The commercial product is the (+)-enantiomer. Its synthesis showcases how different chiral strategies can be employed to achieve the same target. One efficient approach involves the asymmetric reduction of a tetralone intermediate.[25] An alternative, powerful strategy involves a dynamic kinetic asymmetric transformation (DYKAT) of a bicyclic diol, which is then converted to the key ketoalcohol intermediate. This method, using a combination of enzyme and ruthenium catalysis, can produce the desired diacetate with >99.9% ee.[5]

III. The Analytical Imperative: Quantifying Chiral Purity

The synthesis of a chiral building block is incomplete without rigorous analytical validation of its enantiomeric purity. The most common metric is enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other.

Formula: ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Core Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of a sample.[2][26] The technique relies on a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a single enantiomer of a chiral molecule that is bonded to the support material (e.g., silica). As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, thus, separation.[2] Polysaccharide-based CSPs are particularly versatile and widely used.[2]

Experimental Protocol: Determination of Enantiomeric Excess of a Chiral Alcohol by Chiral HPLC

This protocol provides a general workflow for analyzing a chiral secondary alcohol like propranolol.

Materials & Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralpak® IA, an amylose-based CSP)

-

Racemic standard of the alcohol

-

Sample of the synthesized chiral alcohol

-

HPLC-grade solvents (e.g., n-Heptane, Ethanol)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, n-Heptane/Ethanol (80:20 v/v). Degas the solution before use.

-

Standard Preparation: Prepare a solution of the racemic standard (e.g., 0.5 mg/mL in methanol) to establish the retention times of both enantiomers.

-

Sample Preparation: Prepare a solution of your synthesized alcohol at a similar concentration.

-

HPLC Analysis:

-

Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., ambient).

-

Set the UV detector to an appropriate wavelength for the analyte (e.g., 225 nm).

-

Inject the racemic standard. Two peaks of approximately equal area should be observed.

-

Inject the synthesized sample.

-

-

Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram of your synthesized sample. Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Conclusion: Precision Synthesis for a Healthier Future

The synthesis of chiral building blocks is a discipline that demands precision, ingenuity, and a deep understanding of reaction mechanisms. The strategies of asymmetric catalysis, chiral pool synthesis, and enzymatic resolution represent a powerful and versatile toolkit for the modern medicinal chemist. By mastering these techniques and the analytical methods required to validate their outcomes, researchers can construct the complex, enantiomerically pure molecules that form the basis of safer and more effective medicines. The continued innovation in this field is not merely an academic pursuit; it is a critical enabler of the next generation of therapeutics that will improve human health worldwide.

References

- 1. uma.es [uma.es]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 5. Asymmetric synthesis of bicyclic diol derivatives through metal and enzyme catalysis: application to the formal synthesis of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Mulzer Research Group » Chiral Pool Synthesis: from α-Amino Acids and Derivatives [mulzer.univie.ac.at]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. benchchem.com [benchchem.com]

- 22. scientificupdate.com [scientificupdate.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. phx.phenomenex.com [phx.phenomenex.com]

Role of Boc protecting group in organic synthesis

An In-depth Technical Guide on the Role of the Boc Protecting Group in Organic Synthesis

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving as one of the most indispensable acid-labile protecting groups for amines.[1][2] Its widespread adoption by researchers, scientists, and drug development professionals is attributable to its unique combination of characteristics: ease of introduction, stability across a broad spectrum of non-acidic reaction conditions, and facile, selective removal under mild acidic protocols.[2][3] This guide provides a comprehensive exploration of the Boc group, moving beyond simple procedural descriptions to delve into the mechanistic underpinnings of its application, the causal logic behind experimental choices, and its strategic deployment in complex synthetic endeavors such as peptide synthesis and the development of pharmaceutical agents.[2]

The Fundamental Chemistry of the Boc Group

The utility of any protecting group is defined by the reliability of its installation and removal, and its inertness to other transformations within a synthetic sequence. The Boc group excels in these areas, providing a robust shield for primary and secondary amines.[2]

Mechanism of Boc Protection

The introduction of the Boc group, or N-tert-butoxycarbonylation, is typically accomplished via a nucleophilic acyl substitution reaction.[2][4] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O), the most common Boc-donating reagent.[4][5] This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group, which readily decomposes into gaseous carbon dioxide and a tert-butoxide anion.[4][6]

The reaction is frequently performed in the presence of a base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP), which neutralizes the resulting protonated amine and drives the reaction to completion.[1][7] However, efficient catalyst-free protocols have been developed, particularly using aqueous media, which represent a greener alternative.[8]

Caption: Mechanism of Amine Protection with (Boc)₂O.

Mechanism of Boc Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[1] Deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][9] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[9][10] The carbamic acid is unstable and rapidly undergoes decarboxylation to yield the free amine (often as its corresponding ammonium salt) and carbon dioxide.[6][9]

The generation of the electrophilic tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic residues like tryptophan or cysteine.[10][11] To mitigate this, "scavengers" such as anisole, thioanisole, or thiophenol are often added to the deprotection cocktail to trap the cation.[1][8][11]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Stability Profile

A key strategic advantage of the Boc group is its robustness. It is stable towards most nucleophiles and bases, and resistant to catalytic hydrogenolysis, making it compatible with a wide array of synthetic transformations.[8] This stability allows for the selective removal of other protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Carboxybenzyl (Cbz) group, in its presence.[8][11]

Field-Proven Methodologies and Protocols

The following protocols are foundational procedures that demonstrate the practical application of Boc chemistry. The choice of solvent and reaction conditions can be adapted based on the specific substrate's solubility and reactivity.

Experimental Protocol: General N-Boc Protection

This procedure describes a standard method for the protection of a primary or secondary amine using (Boc)₂O and a base.

Reagents and Materials:

-

Amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature.[4]

-

Add (Boc)₂O to the mixture, either as a solid or dissolved in a small amount of the reaction solvent.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[12] Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amine.

Experimental Protocol: Boc Deprotection with TFA

This is the most common method for cleaving the Boc group, valued for its speed and efficiency.

Reagents and Materials:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Optional: Scavenger (e.g., anisole, 5% v/v)

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Dissolve the N-Boc protected amine in DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.

-

If required, add a scavenger to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add TFA to the solution. A common mixture is 25-50% TFA in DCM (v/v).[13]

-

Stir the reaction mixture at room temperature. The deprotection is often complete within 30 minutes to 2 hours.[3] Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

-

The crude product is the amine trifluoroacetate salt. It can be used directly or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[3]

-

Dry the organic layer, filter, and concentrate to obtain the free amine.

Data Summary: Comparison of Deprotection Conditions

The choice of deprotection reagent is critical and depends on the substrate's sensitivity to acid.

| Reagent/Conditions | Solvent | Temperature | Typical Time | Advantages & Considerations |

| 25-50% TFA | DCM | 0 °C to RT | 0.5 - 2 h | Fast, efficient, volatile byproducts. Corrosive. May require scavengers.[3][11][13] |

| 4M HCl | 1,4-Dioxane or Ethyl Acetate | RT | 1 - 4 h | Yields a non-volatile HCl salt, which often precipitates for easy isolation.[1][3] |

| TMSI | Anhydrous DCM or CHCl₃ | 0 °C to RT | 10 - 60 min | Mild, non-hydrolytic conditions. Useful for sensitive substrates.[1][5] |

| ZnBr₂ | DCM | RT | 12 - 24 h | Mild Lewis acid condition, can offer selectivity over other acid-labile groups.[4][5] |

| Thermal (Reflux) | Water | 100 °C | < 15 min | Green chemistry approach, avoids organic solvents and acids.[14] |

Strategic Deployment in Advanced Synthesis

The true power of the Boc group is realized in multi-step syntheses where its unique properties are leveraged for selective transformations.

Application in Peptide Synthesis

Historically, Boc chemistry was the foundation of solid-phase peptide synthesis (SPPS).[13][15] In this strategy, an N-Boc protected amino acid is anchored to a solid support. The Boc group is then removed with TFA, and the next N-Boc protected amino acid is coupled to the newly freed amine. This cycle of deprotection and coupling is repeated to build the peptide chain.[13] The final step involves cleavage from the resin and removal of side-chain protecting groups, often accomplished simultaneously with strong acids like hydrogen fluoride (HF).[13][15] While largely superseded by Fmoc-based strategies for routine synthesis, Boc-SPPS remains valuable for preparing hydrophobic peptides or those with specific modifications.[15]

Orthogonal Protection Schemes

Orthogonality is a critical concept where two or more protecting groups can be removed independently of one another.[16] The acid-labile Boc group is a perfect partner for groups that are cleaved under different conditions. This allows for the precise, sequential unmasking and modification of multiple functional groups within a single molecule.[16]

Key Orthogonal Partners for Boc:

-

Fmoc (Fluorenylmethyloxycarbonyl): Base-labile (removed with piperidine). The Boc/Fmoc pair is the cornerstone of modern SPPS.[8][11]

-

Cbz (Carboxybenzyl): Hydrogenolysis-labile (removed with H₂/Pd-C).[11]

-

Alloc (Allyloxycarbonyl): Cleaved by Pd(0) catalysts.[8]

Caption: Workflow for selective modification using a Boc/Fmoc orthogonal strategy.

Role in Medicinal Chemistry and Total Synthesis

In the complex, multi-step syntheses of natural products and active pharmaceutical ingredients (APIs), the Boc group is ubiquitous. It provides reliable protection for amine functionalities while other parts of the molecule are elaborated.[2][17] Its mild removal conditions are often compatible with the sensitive and complex architectures of these target molecules, preventing degradation and preserving stereochemistry.[2]

Conclusion

The tert-butyloxycarbonyl group is far more than a simple amine masking agent; it is a strategic tool that enables chemists to navigate complex synthetic pathways with precision and control. Its well-understood mechanisms of application and removal, coupled with a predictable stability profile, provide a self-validating system for molecular construction. From the automated assembly of peptides to the total synthesis of intricate natural products, the Boc group remains an essential and versatile component in the synthetic chemist's toolkit, empowering the creation of molecules that drive scientific discovery and improve human health.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chempep.com [chempep.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Introduction: The Role and Characterization of a Key Chiral Building Block

An In-depth Technical Guide to the Spectroscopic Data of (R)-3-(Boc-amino)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

(R)-3-(tert-butoxycarbonylamino)pyrrolidine, commonly referred to as (R)-3-(Boc-amino)pyrrolidine, is a cornerstone chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold and the stereodefined amine functionality make it an invaluable intermediate for synthesizing a wide array of pharmaceutical compounds, including antitumor, antibacterial, and antiulcer agents.[1][] The tert-butyloxycarbonyl (Boc) protecting group is crucial, offering robust stability across various reaction conditions while allowing for facile deprotection under mild acidic protocols.[3]

Given its significance, rigorous structural confirmation and purity assessment are paramount for its application in drug development and complex organic synthesis. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The narrative is grounded in field-proven insights, explaining not just the data but the causality behind experimental choices and interpretation, ensuring a self-validating system of analysis for researchers, scientists, and drug development professionals.

Chemical Profile:

-

IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate[][4]

-

Molecular Formula: C₉H₁₈N₂O₂[][4]

-

Molecular Weight: 186.25 g/mol [][4]

-

Appearance: White to light yellow solid powder[][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy stands as the most powerful and informative analytical technique for the unambiguous structural elucidation of organic molecules like (R)-3-(Boc-amino)pyrrolidine.[4][6] It provides detailed information about the carbon-hydrogen framework, allowing for the definitive confirmation of both the pyrrolidine ring and the presence of the Boc protecting group.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms within the molecule. The spectrum of (R)-3-(Boc-amino)pyrrolidine is characterized by a few key regions that, when analyzed together, confirm its structure.

Table 1: Typical ¹H NMR Spectroscopic Data for (R)-3-(Boc-amino)pyrrolidine (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 (variable, broad) | br s | 1H | NH (carbamate) |

| ~3.5 - 3.0 | m (complex) | 3H | CH₂, CH (pyrrolidine) |

| ~2.8 | m (complex) | 2H | CH₂ (pyrrolidine) |

| ~2.0 & ~1.6 | m (complex) | 2H | CH₂ (pyrrolidine) |

| 1.44 | s | 9H | C(CH₃)₃ (Boc) |

Data synthesized from representative spectra.[4]

Expert Interpretation:

-

The Boc Group Signature: The most unmistakable signal is the sharp singlet observed at approximately 1.44 ppm.[4][7] This peak integrates to 9 protons and corresponds to the nine chemically equivalent methyl protons of the tert-butyl group. Its presence is the primary and most reliable indicator of a successful N-Boc protection.[6]

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring appear as a series of complex and often overlapping multiplets between ~1.6 and ~3.5 ppm.[4] This complexity arises from diastereotopicity and spin-spin coupling between adjacent protons. While precise assignment of each multiplet can be challenging without advanced 2D NMR techniques, their presence and integration are consistent with the five-membered ring structure.

-

The Carbamate N-H Proton: The proton attached to the carbamate nitrogen typically appears as a broad singlet around 4.0 ppm.[4] Its chemical shift and broadness are highly dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This peak may sometimes be difficult to observe.

¹³C NMR Spectroscopy

Carbon NMR complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule.

Table 2: Typical ¹³C NMR Spectroscopic Data for (R)-3-(Boc-amino)pyrrolidine (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C =O (carbamate) |

| ~79 | C (CH₃)₃ (Boc) |

| ~57 | C H (pyrrolidine, C3) |

| ~47 | C H₂ (pyrrolidine) |

| ~44 | C H₂ (pyrrolidine) |

| ~34 | C H₂ (pyrrolidine) |

| ~28.4 | C(C H₃)₃ (Boc) |

Data synthesized from representative spectra.[4][7]

Expert Interpretation:

-

Carbonyl and Quaternary Carbons: The downfield signal at ~155 ppm is characteristic of the carbamate carbonyl carbon.[4] The signal around 79 ppm corresponds to the quaternary carbon of the tert-butyl group, another key identifier for the Boc moiety.[7]

-

Boc Methyl Carbons: The upfield signal at ~28.4 ppm is assigned to the three equivalent methyl carbons of the Boc group.

-

Pyrrolidine Ring Carbons: The remaining signals in the aliphatic region (~34-57 ppm) correspond to the four distinct carbon environments of the pyrrolidine ring.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data for structural verification.

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of (R)-3-(Boc-amino)pyrrolidine.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the (R)-3-(Boc-amino)pyrrolidine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry vial.[4] Other solvents like DMSO-d₆ or D₂O can be used if solubility is an issue.[4]

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.

-